molecular formula C19H23N3S B3749742 N-(4-BENZYLPIPERAZIN-1-YL)-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE

N-(4-BENZYLPIPERAZIN-1-YL)-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE

Cat. No.: B3749742
M. Wt: 325.5 g/mol
InChI Key: NRNWHIYQAKZDIM-UHFFFAOYSA-N
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Description

N-(4-BENZYLPIPERAZIN-1-YL)-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BENZYLPIPERAZIN-1-YL)-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Introduction of the methanimine group: This step involves the reaction of the piperazine derivative with 4-(methylsulfanyl)benzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-BENZYLPIPERAZIN-1-YL)-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BENZYLPIPERAZIN-1-YL)-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BENZYLPIPERAZIN-1-YL)-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE: can be compared with other piperazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfanyl group may impart unique properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(4-methylsulfanylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-23-19-9-7-17(8-10-19)15-20-22-13-11-21(12-14-22)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNWHIYQAKZDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-BENZYLPIPERAZIN-1-YL)-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE
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N-(4-BENZYLPIPERAZIN-1-YL)-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE
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N-(4-BENZYLPIPERAZIN-1-YL)-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE
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N-(4-BENZYLPIPERAZIN-1-YL)-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE
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N-(4-BENZYLPIPERAZIN-1-YL)-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE
Reactant of Route 6
N-(4-BENZYLPIPERAZIN-1-YL)-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE

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